N1-(4-ethoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide
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Overview
Description
N1-(4-ethoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, an oxalamide group, and a morpholine ring, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ethoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyaniline, undergoes a reaction with an appropriate acylating agent to form 4-ethoxyacetanilide.
Introduction of the Naphthyl Group: The 4-ethoxyacetanilide is then reacted with a naphthyl-containing reagent, such as 1-bromonaphthalene, under conditions that facilitate the formation of a carbon-nitrogen bond.
Morpholine Addition: The intermediate product is further reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine ring.
Oxalamide Formation: Finally, the compound is treated with oxalyl chloride to form the oxalamide linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(4-ethoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings and the morpholine moiety can be oxidized under appropriate conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives, particularly at the oxalamide and aromatic sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted derivatives.
Scientific Research Applications
N1-(4-ethoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(4-ethoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in key biochemical pathways, affecting cellular processes such as metabolism and signal transduction.
Modulating Receptor Activity: The compound may interact with cell surface receptors, altering their activity and influencing cellular responses.
Inducing Oxidative Stress: By generating reactive oxygen species (ROS), the compound can induce oxidative stress, leading to cell damage or death in certain contexts.
Comparison with Similar Compounds
N1-(4-ethoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide can be compared with other similar compounds, such as:
4-ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide: This compound shares a similar structure but lacks the oxalamide group, which may result in different chemical reactivity and biological activities.
4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide: The methoxy group in place of the ethoxy group can lead to variations in the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-2-33-21-12-10-20(11-13-21)28-26(31)25(30)27-18-24(29-14-16-32-17-15-29)23-9-5-7-19-6-3-4-8-22(19)23/h3-13,24H,2,14-18H2,1H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQQVUKSZVKRPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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